N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide is an organic compound that features a nitrophenyl group attached to an acetyl group, which is further connected to a hexanehydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide typically involves the reaction of 4-nitrophenylacetic acid with hexanehydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may facilitate the compound’s binding to its target, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the hexanehydrazide moiety.
4-nitrophenylacetic acid: Precursor in the synthesis of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another derivative with different functional groups.
Uniqueness
N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide is unique due to its combination of a nitrophenyl group with a hexanehydrazide moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19N3O4 |
---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide |
InChI |
InChI=1S/C14H19N3O4/c1-2-3-4-5-13(18)15-16-14(19)10-11-6-8-12(9-7-11)17(20)21/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
HZZJKIQQIGFYTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Löslichkeit |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.